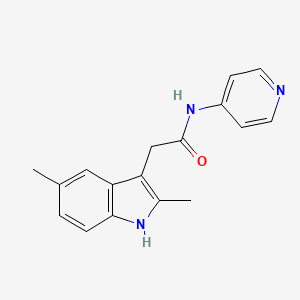

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide

Overview

Description

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide, also known as BDP or Bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to fentanyl and has been found to be significantly more potent than morphine. Due to its potency and potential for abuse, BDP has been classified as a Schedule I controlled substance in the United States.

Mechanism of Action

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.

Biochemical and Physiological Effects:

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to cause respiratory depression, sedation, and analgesia. It also has a high potential for abuse and dependence.

Advantages and Limitations for Lab Experiments

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has a number of advantages and limitations for use in lab experiments. Its high potency and selectivity make it useful for studying the mu-opioid receptor and its signaling pathways. However, its potential for abuse and dependence make it difficult to use in long-term studies.

Future Directions

There are a number of future directions that could be explored in the study of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide. One area of research could focus on developing new analogs of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide that have improved selectivity and reduced potential for abuse. Another area of research could focus on the development of new pain relievers that target the mu-opioid receptor but have fewer side effects. Additionally, more research could be done on the potential use of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide in the treatment of opioid addiction.

Scientific Research Applications

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been studied for its potential use as a pain reliever in both humans and animals. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been found to be less addictive than other opioids.

properties

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAKHFRNFKXROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)

![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)